molecular formula C14H18N4OS B2460501 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2320860-68-0

3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2460501
CAS No.: 2320860-68-0
M. Wt: 290.39
InChI Key: QMXVFQUKSUXXOL-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound that features a pyrazole ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine and thiophene rings. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deoxygenated derivatives.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpyrazol-4-yl)-N-phenylpiperidine-1-carboxamide
  • 3-(1-Methylpyrazol-4-yl)-N-furanyl-piperidine-1-carboxamide
  • 3-(1-Methylpyrazol-4-yl)-N-pyridylpiperidine-1-carboxamide

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-17-9-12(8-15-17)11-4-2-6-18(10-11)14(19)16-13-5-3-7-20-13/h3,5,7-9,11H,2,4,6,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXVFQUKSUXXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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